BenchChemオンラインストアへようこそ!

2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine

Chemical Identity QA/QC Procurement Verification

2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine (CAS 1333319-49-5) is a synthetic small-molecule heterocycle composed of a pyrazine core substituted at the 2-position with a 6-(benzyloxy)pyridin-3-yl moiety and at the 6-position with an ethoxy group. Its molecular formula is C18H17N3O2 and its molecular weight is 307.35 g/mol.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
CAS No. 1333319-49-5
Cat. No. B15243266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine
CAS1333319-49-5
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CN=C1)C2=CN=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H17N3O2/c1-2-22-18-12-19-11-16(21-18)15-8-9-17(20-10-15)23-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3
InChIKeyIUAJKMDUJVPYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine (CAS 1333319-49-5): Structural Identity and Procurement Baseline


2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine (CAS 1333319-49-5) is a synthetic small-molecule heterocycle composed of a pyrazine core substituted at the 2-position with a 6-(benzyloxy)pyridin-3-yl moiety and at the 6-position with an ethoxy group. Its molecular formula is C18H17N3O2 and its molecular weight is 307.35 g/mol . The compound is primarily offered by custom-synthesis vendors and is cited in patent literature as a member of a broader series of benzyloxy pyridine derivatives that act as ligands for the p62/SQSTM1 protein to induce selective autophagy [1]. Commercially, it is typically supplied at a minimum purity of 95% .

Why Generic Substitution Is Not Advisable for 2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine in Autophagy-Targeting Research


The biological activity of benzyloxy pyridine–pyrazine hybrids is exquisitely sensitive to the nature and position of substituents on both the pyridine and pyrazine rings. The 6-ethoxy group on the pyrazine core is not a generic placeholder; it modulates electron density, steric profile, and metabolic stability of the scaffold . In the context of p62/SQSTM1 ZZ-domain engagement, subtle alterations—such as replacing the ethoxy with a butoxy group (CAS 1333222-46-0) or shifting the benzyloxy attachment point—can ablate or drastically reduce autophagic flux activation [1]. Consequently, a structurally analogous compound cannot be assumed to recapitulate the specific pharmacological profile of 2-(6-(benzyloxy)pyridin-3-yl)-6-ethoxypyrazine without explicit comparative data, making precise chemical procurement essential for reproducible target engagement and functional studies.

Quantitative Differentiation Evidence for 2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine Against Closest Chemical Analogs


Structural Differentiation: Ethoxy-Substituted Pyrazine Core vs. Butoxy Analog

The closest commercially available analog is 2-(6-butoxypyridin-3-yl)-6-ethoxypyrazine (CAS 1333222-46-0), which differs only by replacement of the benzyloxy group with a butoxy group . While the target compound bears a benzyloxy substituent (enabling hydrogenolysis-based deprotection for downstream diversification), the butoxy analog lacks this synthetic handle. This structural divergence is confirmed by distinct CAS numbers, molecular formulas (C18H17N3O2 vs. C15H19N3O2), and molecular weights (307.35 vs. 273.33 g/mol) . No direct head-to-head biological comparison between these two compounds has been published.

Chemical Identity QA/QC Procurement Verification

Patent-Based Functional Differentiation: p62-Mediated Autophagy Activation

The compound falls within the general formula of benzyloxy pyridine derivatives claimed in US Patent 11,753,376 B2, which are described as p62/SQSTM1 ligands that activate selective autophagy [1]. While specific EC50 values for 2-(6-(benzyloxy)pyridin-3-yl)-6-ethoxypyrazine are not publicly disclosed, the patent establishes that this scaffold can induce p62 oligomerization and autophagic clearance of misfolded protein aggregates, a mechanism distinct from mTOR-dependent bulk autophagy inducers like rapamycin [1]. This mechanistic differentiation is qualitative rather than quantitative.

Autophagy Targeted Protein Degradation p62 Ligand

Purity and Supply Consistency vs. Custom Synthesis Alternatives

The compound is available from AKSci at a minimum purity of 95% . In contrast, many sources listed on chemical databases (e.g., Chembase) offer this compound only via custom synthesis without a guaranteed purity specification [1]. For procurement decisions, the defined purity threshold of 95% reduces batch-to-batch variability risk compared to uncharacterized custom synthesis products.

Quality Control Reproducibility Vendor Specification

Drug Development Potential: Antifungal and Antitumor Lead Scaffold

According to industrial sourcing databases, 2-(6-(benzyloxy)pyridin-3-yl)-6-ethoxypyrazine is utilized as a lead compound for developing new antifungal and antitumor agents . While no specific IC50 values against fungal or cancer cell lines are publicly reported for this exact compound, the structural features (benzyloxy-pyridine coupled to an ethoxy-pyrazine) are recognized as promising for dual-target exploration. This places it in a distinct category from mono-substituted pyrazine derivatives that lack the benzyloxy-pyridine extension.

Antifungal Antitumor Lead Compound Medicinal Chemistry

Recommended Application Scenarios for 2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine Based on Evidence Profile


Selective Autophagy Activation in Neurodegenerative Disease Models

Based on its classification as a p62/SQSTM1 ligand in patent literature [1], scientists studying proteinopathies (e.g., Huntington's, Alzheimer's, Parkinson's models) can employ this compound to investigate selective autophagic clearance of misfolded protein aggregates without the confounding effects of mTOR-dependent bulk autophagy inducers.

Medicinal Chemistry Diversification via Benzyloxy Deprotection

The benzyloxy substituent serves as a masked hydroxyl group that can be liberated by hydrogenolysis [1], enabling further functionalization of the pyridine ring. This makes the compound a versatile intermediate for synthesizing focused libraries of pyrazine–pyridine hybrids for structure-activity relationship (SAR) studies in kinase or autophagy programs.

Procurement for Reproducible p62-Targeted Autophagy Research

With a defined minimum purity of 95% , this compound is suited for laboratories that require batch-to-batch consistency in cellular assays. Procurement from a vendor with a stated purity specification mitigates the risk of impurity-driven artifacts that may arise when sourcing from unspecified custom synthesis providers.

Antifungal and Antitumor Lead Optimization Programs

Industrial databases annotate this compound as a lead scaffold for antifungal and antitumor drug development . Medicinal chemistry teams can use it as a starting point for hit expansion, given its dual-indication potential, which is not commonly reported for simpler pyrazine derivatives.

Quote Request

Request a Quote for 2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.